
n-Phenylquinolin-2-amine
Übersicht
Beschreibung
N-Phenylquinolin-2-amine, also known as 2-Phenylquinolin-4-ylamine, is a chemical compound that belongs to the class of quinolines. It has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of n-Phenylquinolin-2-amine is not fully understood. However, it has been shown to interact with various receptors and enzymes in the body, including the dopamine transporter, the serotonin transporter, and the monoamine oxidase enzyme. It has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
N-Phenylquinolin-2-amine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and modulate the activity of certain neurotransmitters. Additionally, it has been shown to have anti-inflammatory effects and to modulate the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
N-Phenylquinolin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potential applications in various fields of scientific research. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of n-Phenylquinolin-2-amine. One potential direction is to further investigate its potential applications in the field of neuropharmacology. Another potential direction is to study its potential applications as an anti-inflammatory agent and its effects on the immune system. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
N-Phenylquinolin-2-amine can be synthesized through a multi-step process. The first step involves the reaction of 2-bromoaniline with 2-methylquinoline in the presence of a palladium catalyst to form 2-phenylquinolin-4-ylamine. The second step involves the reduction of the nitro group in 2-phenylquinolin-4-ylamine using iron powder and hydrochloric acid to form n-Phenylquinolin-2-amine.
Wissenschaftliche Forschungsanwendungen
N-Phenylquinolin-2-amine has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its effects on the immune system. Additionally, it has been shown to have potential applications in the field of neuropharmacology, as it can modulate the activity of certain neurotransmitters.
Eigenschaften
IUPAC Name |
N-phenylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-7-13(8-3-1)16-15-11-10-12-6-4-5-9-14(12)17-15/h1-11H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCFHVXOVBMGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280065 | |
| Record name | n-phenylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Phenylquinolin-2-amine | |
CAS RN |
5468-85-9 | |
| Record name | NSC15289 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-phenylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)


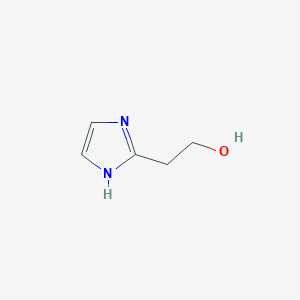
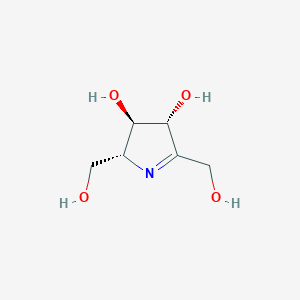
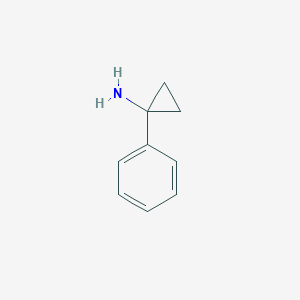


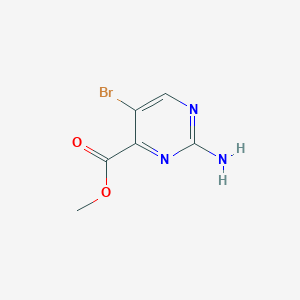
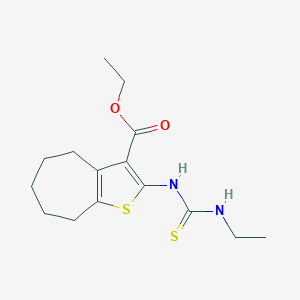
![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)
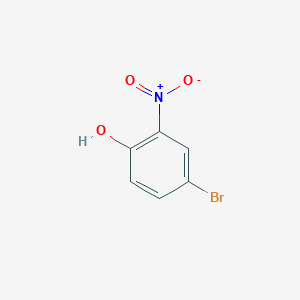
![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)
